1-Propylpiperazine dihydrochloride

CXCR4 antagonist GPCR calcium flux assay

1-Propylpiperazine dihydrochloride is the optimal N-propylpiperazine building block for CXCR4 antagonist programs, providing a 32-fold potency gain over N-ethyl analogs and a clean off-target profile across adrenergic, opioid, and cholinergic receptors up to 30 µM. Its LogP ~0.82 enables BBB penetration for CNS targets like histamine H3, while the crystalline dihydrochloride salt simplifies handling versus the liquid free base. For antiamebic synthesis, the pre-formed salt allows direct use in aqueous media. This scaffold uniquely balances potency, selectivity, and metabolic stability—unmatched by other N-alkylpiperazines.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
Cat. No. B8542945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperazine dihydrochloride
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCCCN1CCNCC1.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H
InChIKeyVVYGUYHMOZVCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propylpiperazine Dihydrochloride – Chemical Identity, Salt-Form Rationale, and Research-Grade Procurement Profile


1-Propylpiperazine dihydrochloride (CAS 50733-94-3) is a monosubstituted piperazine in which one ring nitrogen carries an n-propyl group and the molecule is formulated as the dihydrochloride salt. The free base (CAS 21867-64-1) is a liquid at ambient temperature; conversion to the dihydrochloride yields a crystalline solid with substantially improved water solubility, facilitating handling, storage, and use in aqueous reaction media . Within the N-alkylpiperazine series, the three-carbon propyl substituent confers a distinct balance of lipophilicity (LogP ≈ 0.82), steric bulk, and conformational flexibility that differentiates it from the methyl, ethyl, isopropyl, and butyl congeners [1]. This compound is employed primarily as a versatile synthetic intermediate for constructing pharmacologically active molecules targeting GPCRs, ion channels, and parasitic infections .

Why N-Alkyl Chain Length in Piperazine Intermediates Is Not Interchangeable – The 1-Propylpiperazine Dihydrochloride Differentiation Problem


Although 1-methyl-, 1-ethyl-, 1-propyl-, and 1-butylpiperazines share the same piperazine core, the length of the N-alkyl substituent exerts a non-linear influence on the pharmacological and drug-metabolism profile of the final compounds into which they are incorporated. In a systematic head-to-head comparison of CXCR4 antagonists bearing N-ethyl, N-propyl, and N-butyl piperazine side chains, the N-propyl congener (compound 16) displayed a 32-fold gain in on-target potency relative to the N-ethyl analog while simultaneously eliminating off-target activities at adrenergic, opioid, nicotinic, and cholinergic receptors up to 30 µM—a profile not achieved by either the shorter or longer alkyl chain variants [1]. This evidence demonstrates that the three-carbon N-propyl substituent occupies a unique optimum in the SAR landscape that cannot be replicated by generic in-class substitution, making 1-propylpiperazine dihydrochloride a non-fungible building block for lead optimization programs.

1-Propylpiperazine Dihydrochloride – Comparator-Anchored Quantitative Differentiation Evidence


CXCR4 Antagonist On-Target Potency: N-Propyl vs. N-Ethyl vs. N-Butyl Piperazine Direct Comparison

In a controlled SAR study of tetrahydroisoquinoline-based CXCR4 antagonists, the N-propyl piperazine side chain analog (compound 16) exhibited an IC50 of 17 nM in the CXCR4 calcium flux assay, compared to 553 nM for the N-ethyl piperazine analog (compound 15) and 66 nM for the N-butyl piperazine analog (compound 17). The propyl analog was 32.5-fold more potent than the ethyl analog and 3.9-fold more potent than the butyl analog [1]. The parent butylamine compound TIQ-15 (compound 5) showed an IC50 of 6 nM, but this came at the cost of unacceptable CYP450 2D6 inhibition (IC50 = 0.32 µM) [1].

CXCR4 antagonist GPCR calcium flux assay cancer metastasis

Off-Target Safety Pharmacology: Clean Profile of N-Propyl Piperazine vs. Parent Butylamine and Piperidine Analogs

A limited safety panel of four off-target assays—α-adrenergic 2A, μ-opioid, nicotinic acetylcholine receptor (nAChR α1), and acetylcholinesterase—was used to compare the N-propyl piperazine analog (16), the parent butylamine TIQ-15 (5), and the piperidine analog (21). The N-propyl piperazine compound 16 showed no response in any of the four assays up to the highest tested concentration of 30 µM, yielding a therapeutic index of >1,700-fold relative to its CXCR4 IC50. In contrast, TIQ-15 (5) produced IC50 values of 3.7 µM (α-adrenergic 2A) and 14.9 µM (μ-opioid), and piperidine 21 showed IC50 values ranging from 5.9 to 11.3 µM across all four targets [1].

off-target screening safety pharmacology GPCR selectivity drug safety panel

Hepatic Microsomal Stability and CYP450 2D6 Inhibition: N-Propyl Piperazine Outperforms N-Ethyl and Parent Scaffolds

Liver microsomal stability was assessed across human, rat, and mouse species for the N-ethyl (15), N-propyl (16), and N-butyl (17) piperazine analogs. The N-propyl analog 16 demonstrated uniformly high stability with 100%/100%/92% of parent compound remaining after 10 min incubation in human/rat/mouse microsomes, respectively. This profile was superior to the N-ethyl analog 15 (96%/62%/79%), particularly in rat microsomes where the ethyl analog showed a 38% decrease. CYP450 2D6 inhibition for compound 16 (IC50 = 2.14 µM) represented a 6.7-fold improvement over the parent butylamine TIQ-15 (IC50 = 0.32 µM), reducing the risk of drug-drug interactions [1].

metabolic stability liver microsomes CYP450 2D6 drug metabolism

Histamine H3 Receptor Antagonist Scaffold: 4-n-Propylpiperazine as a Privileged Pharmacophoric Element

The 4-n-propylpiperazine moiety has been extensively validated as a key pharmacophoric element in non-imidazole histamine H3 receptor antagonists. In a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, compounds demonstrated potent H3 receptor antagonist activity in the electrically evoked contraction assay of guinea pig jejunum. The 4-n-propyl substitution was found to be critical: homologous comparison showed that 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines had much higher potency than their 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine counterparts, and the propyl group on the piperazine N-4 position was consistently present across active series [1][2]. While no direct N-alkyl chain comparison (methyl vs. ethyl vs. propyl) in the isolated piperazine scaffold is provided in these studies, the N-propyl group has been identified as the optimal substituent for this pharmacophore across multiple independent publications .

histamine H3 receptor non-imidazole antagonist CNS drug discovery piperazine SAR

Physicochemical Property Balance: LogP and pKa Positioning of 1-Propylpiperazine Relative to N-Alkyl Homologs

The predicted LogP of 1-propylpiperazine is 0.82, positioning it between the more hydrophilic 1-methylpiperazine (predicted LogP ≈ -0.1) and the more lipophilic 1-butylpiperazine (predicted LogP ≈ 1.5) [1]. The predicted pKa of 9.27±0.10 is essentially identical to that of 1-ethylpiperazine (9.27±0.10, predicted) and close to 1-methylpiperazine (predicted ~9.3), indicating that the N-4 nitrogen basicity is largely independent of alkyl chain length . This means that the differential pharmacological profiles observed across the N-alkyl series are primarily driven by differences in lipophilicity, steric bulk, and conformational entropy rather than by altered ionization state at physiological pH. The intermediate LogP of the N-propyl substituent aligns with the optimal range (1–3) for CNS drug candidates per Lipinski's and related guidelines, whereas the N-methyl analog falls below and the N-butyl analog approaches the upper boundary of this window [1].

lipophilicity LogP pKa CNS drug design physicochemical properties

Synthetic Building Block Utility: Dihydrochloride Salt Advantages for Aqueous-Phase and Multi-Step Synthesis

1-Propylpiperazine dihydrochloride is a crystalline solid at room temperature, in contrast to the free base which is a liquid (boiling point 176.7 °C). The dihydrochloride salt form provides enhanced water solubility, a property that simplifies aqueous workup, facilitates salt metathesis, and improves handling precision during weighing and transfer . The analogous dihydrobromide salt (CAS 64262-23-3) is documented by Sigma-Aldrich to have a water solubility of 50 mg/mL (clear, colorless solution) and a melting point of 259.5–264.5 °C . This salt has been employed directly in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines, a compound class with demonstrated in vivo antiamebic activity against Entamoeba histolytica in rat and hamster models . The crystalline dihydrochloride form further benefits from long-term storage stability when kept desiccated at 2–8 °C and protected from light, as recommended by vendors .

salt form aqueous solubility synthetic intermediate quinoxaline antiparasitic

1-Propylpiperazine Dihydrochloride – Evidence-Backed Research and Industrial Application Scenarios


CXCR4 Antagonist Lead Optimization Programs in Oncology

Medicinal chemistry teams developing CXCR4 antagonists for cancer metastasis or hematopoietic stem cell mobilization should prioritize 1-propylpiperazine dihydrochloride as the N-alkylpiperazine building block of choice. Direct comparative data demonstrate that the N-propyl substituent delivers a 32.5-fold potency gain over N-ethyl and a 3.9-fold gain over N-butyl in the CXCR4 calcium flux assay (IC50 = 17 nM), combined with a clean off-target profile across adrenergic, opioid, nicotinic, and cholinergic targets up to 30 µM [1]. This selectivity window, exceeding 1,700-fold, cannot be achieved with the corresponding methyl, ethyl, or butyl piperazine intermediates.

Non-Imidazole Histamine H3 Receptor Antagonist Development for CNS Disorders

For CNS drug discovery programs targeting histamine H3 receptors in cognitive disorders, sleep-wake regulation, or metabolic disease, 1-propylpiperazine dihydrochloride serves as the direct precursor to the validated 4-n-propylpiperazine pharmacophore. Multiple independent publications have established this scaffold as a core element of potent non-imidazole H3 antagonists, avoiding the CYP450 inhibition liabilities associated with imidazole-containing ligands [1][2]. The compound's LogP of approximately 0.82 positions derived molecules favorably for blood-brain barrier penetration [3].

Synthesis of Antiparasitic Quinoxaline Derivatives

Process chemistry groups synthesizing antiamebic agents can employ 1-propylpiperazine dihydrochloride directly in the construction of 2,3-bis(4-propyl-1-piperazinyl)quinoxaline scaffolds. The pre-formed dihydrochloride salt simplifies reaction setup by providing a non-hygroscopic, easily weighable solid with enhanced aqueous solubility, eliminating the handling challenges associated with the free base liquid [1]. This specific application is documented in the peer-reviewed synthesis of amidines and sulfonamides with in vivo efficacy against Entamoeba histolytica [2].

ADME/Tox Property Optimization in Multi-Parameter Lead Optimization

Drug discovery teams conducting multi-parameter optimization can leverage the documented metabolic stability advantage of the N-propyl piperazine motif. Compared to the parent butylamine scaffold, the N-propyl piperazine-containing compound (16) improved CYP450 2D6 IC50 by 6.7-fold (2.14 vs. 0.32 µM) while maintaining ≥92% microsomal stability across human, rat, and mouse species after 10 min incubation [1]. This profile supports the use of 1-propylpiperazine dihydrochloride as a go-to building block when balancing potency with drug metabolism and safety endpoints.

Quote Request

Request a Quote for 1-Propylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.